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An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract
Methyl 2-chloro-4-iodonicotinate (CAS No. 185041-05-8) is a halogenated pyridine derivative

with potential applications in pharmaceutical synthesis and materials science.[1][2] Its chemical

structure, characterized by a substituted pyridine ring, suggests a unique spectroscopic

fingerprint that is crucial for its identification, purity assessment, and the understanding of its

chemical behavior. This guide provides a comprehensive overview of the expected

spectroscopic data for this compound, including Proton Nuclear Magnetic Resonance (¹H

NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and

Mass Spectrometry (MS). While experimental data for this specific molecule is not widely

available in public databases, this document will leverage established principles of

spectroscopy and data from analogous structures to predict and interpret its spectral

characteristics. This approach offers a robust framework for researchers working with this

compound to verify their experimental findings.

Chemical Structure and Properties
Methyl 2-chloro-4-iodonicotinate is a solid with a molecular weight of 297.48 g/mol and a

molecular formula of C₇H₅ClINO₂.[3] Its melting point is reported to be in the range of 85-86°C.

[1] The molecule's structure, featuring a pyridine ring with chloro, iodo, and methyl ester

substituents, dictates its electronic and vibrational properties, which are in turn reflected in its

spectroscopic signatures.
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Spectroscopic Data (Predicted)
Due to the limited availability of published experimental spectra for Methyl 2-chloro-4-
iodonicotinate, the following sections provide a detailed prediction of its spectroscopic data

based on established principles and comparison with related compounds.

Proton Nuclear Magnetic Resonance (¹H NMR)
Spectroscopy
¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by

providing information about the chemical environment of hydrogen atoms. For Methyl 2-
chloro-4-iodonicotinate, we expect to see distinct signals for the aromatic protons on the

pyridine ring and the protons of the methyl ester group.

Expected ¹H NMR Data:

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 8.0 - 8.5 Doublet 1H H-6

~ 7.5 - 8.0 Doublet 1H H-5

~ 3.9 Singlet 3H -OCH₃

Interpretation:

The two aromatic protons on the pyridine ring (H-5 and H-6) are expected to appear as

doublets due to coupling with each other. The exact chemical shifts will be influenced by the

electron-withdrawing effects of the chloro, iodo, and ester groups.

The methyl protons of the ester group (-OCH₃) will appear as a singlet, as they have no

adjacent protons to couple with. This signal is typically found in the 3.5-4.0 ppm region.

Experimental Considerations:

A standard ¹H NMR experiment would be conducted by dissolving the sample in a deuterated

solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), and acquiring the
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spectrum on a 300 or 500 MHz spectrometer.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each

unique carbon atom in Methyl 2-chloro-4-iodonicotinate will give rise to a distinct signal in

the ¹³C NMR spectrum.

Expected ¹³C NMR Data:

Chemical Shift (δ, ppm) Assignment

~ 165 C=O (ester)

~ 150 - 160 C-2 (C-Cl)

~ 140 - 150 C-6

~ 120 - 130 C-5

~ 110 - 120 C-3

~ 90 - 100 C-4 (C-I)

~ 52 -OCH₃

Interpretation:

The carbonyl carbon of the ester group is expected to be the most downfield signal, typically

appearing around 165 ppm.

The carbons of the pyridine ring will have chemical shifts influenced by the attached

substituents. The carbon bearing the chlorine (C-2) and the carbon bearing the iodine (C-4)

will be significantly affected. The carbon attached to iodine (C-4) is expected to be shifted

upfield compared to an unsubstituted carbon due to the "heavy atom effect".

The methyl carbon of the ester group will appear upfield, typically around 52 ppm.

Experimental Workflow for NMR Data Acquisition:
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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